molecular formula C27H29NO B14215493 2-Hexyl-3-(4-methoxyphenyl)-1-phenyl-1H-indole CAS No. 827017-49-2

2-Hexyl-3-(4-methoxyphenyl)-1-phenyl-1H-indole

Katalognummer: B14215493
CAS-Nummer: 827017-49-2
Molekulargewicht: 383.5 g/mol
InChI-Schlüssel: SRJFOJFYEAIRHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hexyl-3-(4-methoxyphenyl)-1-phenyl-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a hexyl group, a methoxyphenyl group, and a phenyl group attached to the indole core, making it a molecule of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexyl-3-(4-methoxyphenyl)-1-phenyl-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenylhydrazine and 2-hexyl-1-phenyl-1H-indole-3-carbaldehyde.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of an acid catalyst, such as hydrochloric acid, to form the desired indole compound.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps for purification and quality control.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hexyl-3-(4-methoxyphenyl)-1-phenyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

2-Hexyl-3-(4-methoxyphenyl)-1-phenyl-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 2-Hexyl-3-(4-methoxyphenyl)-1-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hexyl-3-(4-hydroxyphenyl)-1-phenyl-1H-indole: Similar structure but with a hydroxy group instead of a methoxy group.

    2-Hexyl-3-(4-chlorophenyl)-1-phenyl-1H-indole: Similar structure but with a chloro group instead of a methoxy group.

    2-Hexyl-3-(4-nitrophenyl)-1-phenyl-1H-indole: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 2-Hexyl-3-(4-methoxyphenyl)-1-phenyl-1H-indole imparts unique chemical and biological properties compared to its analogs. The methoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

827017-49-2

Molekularformel

C27H29NO

Molekulargewicht

383.5 g/mol

IUPAC-Name

2-hexyl-3-(4-methoxyphenyl)-1-phenylindole

InChI

InChI=1S/C27H29NO/c1-3-4-5-9-16-26-27(21-17-19-23(29-2)20-18-21)24-14-10-11-15-25(24)28(26)22-12-7-6-8-13-22/h6-8,10-15,17-20H,3-5,9,16H2,1-2H3

InChI-Schlüssel

SRJFOJFYEAIRHI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC1=C(C2=CC=CC=C2N1C3=CC=CC=C3)C4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.